1-benzyl-N-(3-methylphenyl)-6-oxopyridine-3-carboxamide
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Overview
Description
“1-benzyl-N-(3-methylphenyl)-6-oxopyridine-3-carboxamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2), a 3-methylphenyl group (a benzene ring with a methyl group at the 3rd position), and a 6-oxopyridine-3-carboxamide group (a pyridine ring with a carbonyl group at the 6th position and a carboxamide group at the 3rd position) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the oxo (carbonyl) group, and the attachment of the benzyl and 3-methylphenyl groups. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyl and 3-methylphenyl groups are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons. The 6-oxopyridine-3-carboxamide group contains a pyridine ring, which is also aromatic, and has a carbonyl group (C=O) and an amide group (CONH2), both of which can participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzyl and 3-methylphenyl groups could undergo electrophilic aromatic substitution reactions, while the carbonyl group in the 6-oxopyridine-3-carboxamide group could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present and the overall shape of the molecule .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-N-(3-methylphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-6-5-9-18(12-15)21-20(24)17-10-11-19(23)22(14-17)13-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNPJZBCGZFWAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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